Dimethylglyoxime dinickel salt

Beschreibung

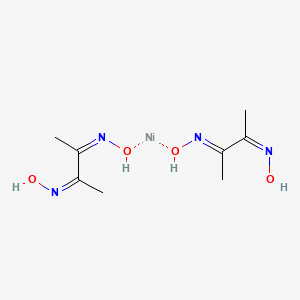

Dimethylglyoxime dinickel salt (Ni(HC₄H₆N₂O₂)₂, CAS 13478-93-8), also termed nickel dimethylglyoximate, is a coordination complex formed by the reaction of nickel ions with dimethylglyoxime (dmgH₂). This compound is characterized by its bright red insoluble precipitate, which is pivotal in analytical chemistry for nickel detection . Structurally, each nickel ion is chelated by two dimethylglyoxime ligands via bidentate coordination through nitrogen and oxygen atoms, forming a square-planar geometry stabilized by intramolecular hydrogen bonds . Key properties include:

- Solubility: Insoluble in water and most organic solvents but soluble in ammonia and dimethylformamide (DMF) .

- Thermal Stability: Decomposes upon heating instead of boiling, with a melting point of ~240–241°C .

- Applications: Used in nickel quantification, electrochemical sensors (e.g., NiSe₂/CNR for glucose detection), and catalysis .

Eigenschaften

Molekularformel |

C8H16N4NiO4 |

|---|---|

Molekulargewicht |

290.93 g/mol |

IUPAC-Name |

(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;(NE)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;nickel |

InChI |

InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/b5-3-,6-4+;5-3-,6-4-; |

InChI-Schlüssel |

ACKZJMRZZYJSNC-LBZXEVOESA-N |

Isomerische SMILES |

C/C(=N\O)/C(=N\O)/C.C/C(=N/O)/C(=N\O)/C.[Ni] |

Kanonische SMILES |

CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.[Ni] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Materials

Reagent Preparation

- Nickel Ammonium Sulfate Solution: Dissolve 9 grams of nickel ammonium sulfate in distilled water with a few milliliters of diluted hydrochloric acid in a 500-milliliter measuring flask.

- One Percent Alcoholic Dimethylglyoxime Solution: Dissolve 0.5 grams of dimethylglyoxime in 50 milliliters of distilled water.

- Ammonical Solution (1:1): Mix 25 milliliters of liquor ammonia with 25 milliliters of distilled water.

Procedure

- Add the prepared one percent alcoholic dimethylglyoxime solution to the nickel ammonium sulfate solution.

- Slowly add ammonia solution with constant stirring until the odor of ammonia is noticeable, leading to the formation of a scarlet red precipitate of dimethylglyoxime.

- Digest the precipitate on a water bath for approximately half an hour.

- Filter the solution using a pre-washed, dried, and weighed sintered glass crucible (G-3).

- Dry the precipitate at 120°C in an electric oven.

- Cool the precipitate in a desiccator and weigh it to determine the yield.

Titration Procedure

- Place approximately 10 milliliters of the nickel solution into a small beaker.

- Add a 1N sodium hydroxide solution dropwise until the solution pH reaches 3, as indicated by pH paper. Mix carefully to avoid localized high pH.

- Pipette 25 milliliters of the nickel solution into a 250-milliliter Erlenmeyer flask, and add, with mixing, 2.5 times as many drops of 1N sodium hydroxide solution as were added to the 10-milliliter nickel solution sample.

- Then, add 15 milliliters of acetic acid (5M)/sodium acetate (anhydrous).

Results of Microanalysis

The following data illustrates the expected versus found percentages of elements within the nickel-dimethylglyoxime complex:

Table 1: Microanalysis of Nickel-Dimethylglyoxime Complex

| Element | Expected % | Found % |

|---|---|---|

| Carbon | 33.26 | 33.28 |

| Hydrogen | 4.88 | 4.88 |

| Nitrogen | 19.39 | 19.41 |

| Nickel | 20.32 | 20.30 |

Applications in Biosensors

Dimethylglyoxime is widely used as a synthetic ligand for nickel biosensors. It is used with Adsorptive Cathodic Stripping Voltammetry and Adsorptive Cathodic Square-Wave Stripping Voltammetry, producing dynamic ranges for measurement of 3–12 µg/kg, 5–175 µg/kg, and 5.9–35.2 µg/kg. Square Wave Adsorptive Stripping Voltammetry has also been used for nickel detection with nioxime (producing a dynamic range of 0.11–0.58 µg/kg), and with nioxime and hemisodium salt of N-[2-hydroxyethyl] and piperazine-N′-[2-ethanesulfonic acid].

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylglyoxime dinickel salt primarily undergoes complexation reactions. It forms stable complexes with nickel ions, which is the basis for its use in analytical chemistry. The compound does not typically undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions

The formation of dimethylglyoxime dinickel salt requires dimethylglyoxime and a nickel salt, such as nickel sulfate. The reaction is facilitated by maintaining an alkaline pH using ammonia or other basic reagents .

Major Products Formed

The major product of the reaction between dimethylglyoxime and nickel ions is the red-colored dimethylglyoxime dinickel salt complex, Ni(C4H7N2O2)2. This complex is insoluble in water and can be easily separated by filtration .

Wissenschaftliche Forschungsanwendungen

Dimethylglyoxime dinickel salt has several applications in scientific research:

Analytical Chemistry: It is widely used as a reagent for the qualitative and quantitative determination of nickel.

Environmental Monitoring: The compound is used to monitor nickel contamination in water and soil samples.

Industrial Applications: In industries such as electroplating and battery manufacturing, dimethylglyoxime dinickel salt is used to ensure the quality and purity of nickel-containing products.

Wirkmechanismus

The mechanism of action of dimethylglyoxime dinickel salt involves the chelation of nickel ions by the dimethylglyoxime ligand. The nitrogen atoms in the dimethylglyoxime molecule donate electron pairs to the nickel ion, forming a stable coordination complex. This chelation process is highly specific to nickel ions, which is why the compound is so effective in detecting and quantifying nickel .

Vergleich Mit ähnlichen Verbindungen

Structural and Coordination Differences

Notes:

- Palladium dimethylglyoximate forms a yellow precipitate in dilute HCl, contrasting with nickel’s red precipitate in ammoniacal media, enabling selective metal detection .

- Cobalt(III) complexes exhibit structural flexibility, accommodating neutral (dmgH₂) and dianionic (dmg²⁻) ligands, which influence catalytic activity .

Q & A

Q. What are the standard analytical methods for quantifying nickel using dimethylglyoxime dinickel salt, and how are interferences minimized?

Dimethylglyoxime (DMG) is widely used to precipitate nickel as a bright red complex (Ni(DMG)₂) in acidic or ammoniacal media. The standard method involves adjusting the solution pH to 8–9 with ammonia, followed by DMG addition. Interferences from metals like cobalt, palladium, or zinc are mitigated by masking agents (e.g., potassium cyanide for cobalt) or controlled pH conditions . For example, excess cyanide converts cobalt to non-reactive Co(CN)₆³⁻, while hydrogen peroxide oxidizes residual cyanide post-precipitation .

Q. What safety protocols are critical when handling dimethylglyoxime dinickel salt in laboratory settings?

DMG is classified as a flammable solid (GHS Category 2) and acutely toxic via oral, dermal, or inhalation routes (GHS Category 3). Mandatory precautions include:

Q. How does dimethylglyoxime dinickel salt’s stoichiometry influence its role in gravimetric analysis?

The 1:2 molar ratio of Ni²⁺ to DMG ensures complete precipitation. For accurate gravimetric results, a 50% excess of DMG is typically added to compensate for solubility losses. The precipitate is filtered, washed with hot water to remove unreacted DMG, and dried at 110°C to constant weight .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for synthesizing dimethylglyoxime dinickel salt with high purity?

Factorial design (e.g., 2³ orthogonal arrays) evaluates factors like pH (8–10), temperature (25–60°C), and DMG:Ni²⁺ molar ratio (2:1 to 3:1). Response variables include precipitate yield and purity (assayed via ICP-OES). Statistical tools (ANOVA) identify significant interactions, enabling efficient optimization with minimal experimental runs .

Q. What strategies resolve contradictory data in studies measuring DMG’s selectivity for nickel in multi-metal systems?

Discrepancies often arise from varying masking agent efficacy or pH-dependent side reactions. Method validation should include:

Q. How does the presence of reducing agents (e.g., ascorbic acid) affect the stability of dimethylglyoxime dinickel salt complexes?

Reducing agents can alter the oxidation state of co-existing metals (e.g., Fe³⁺ → Fe²⁺), modifying their interaction with DMG. Controlled studies under inert atmospheres (N₂/Ar) are recommended to isolate redox effects. Spectrophotometric monitoring at 530 nm (Ni(DMG)₂ absorbance) quantifies stability changes .

Q. What containment measures are essential for large-scale synthesis of dimethylglyoxime dinickel salt to mitigate occupational hazards?

Beyond basic PPE, engineering controls include:

Q. How can computational modeling predict DMG’s coordination behavior with nickel in non-aqueous solvents?

Density Functional Theory (DFT) simulations model ligand-metal binding energies and solvation effects. Parameters like solvent dielectric constant (e.g., DMSO vs. ethanol) and DMG’s protonation state are adjusted to predict complex stability. Experimental validation via UV-Vis spectroscopy confirms computational predictions .

Methodological Resources

- Data Analysis : Use regression models (e.g., multiple linear regression) to correlate experimental variables with yield/purity .

- Theoretical Frameworks : Link findings to coordination chemistry principles (e.g., crystal field theory for colorimetric behavior) .

- Reproducibility : Document reagent grades (e.g., ACS-certified DMG), equipment calibration, and environmental conditions (humidity/temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.